N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine
Description
N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a propyl chain, which is further connected to a methylamine group
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-13-8-4-5-10-6-7-11(14-2)12(9-10)15-3/h6-7,9,13H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFGWCHPPYFMGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427905 | |
| Record name | N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57010-78-3 | |
| Record name | N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination via Acrolein Conjugate Addition
- Conjugate Addition : React 3,4-dimethoxy-N-methylphenethylamine with acrolein in tetrahydrofuran (THF) at 0–5°C in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
- Imine Formation : Combine the intermediate with 3,4-dimethoxyaniline.
- Catalytic Hydrogenation : Reduce the imine using 10% palladium on carbon under 40–50 psi H₂ at 85–100°C for 20–36 hours.
Key Data :
- Yield : 85–90% after purification.
- Purity : >97% (HPLC).
- Conditions : Aprotic solvents (THF), low-temperature steps to minimize side reactions.
Hydrogenation of N-Methyl-2-(3,4-Dimethoxyphenyl)-2-Oxyethylamine
Procedure (from US20090171110A1):
- Substrate Preparation : Synthesize N-methyl-2-(3,4-dimethoxyphenyl)-2-oxyethylamine via Houben-Hoesch reaction.
- Direct Hydrogenation : Treat the ketone with H₂ (60–100 psi) and 10% Pd/C in THF at 55–100°C. A Lewis acid (e.g., AlCl₃) accelerates the reduction.
- Workup : Isolate the product as a hydrochloride salt via acetone recrystallization.
Key Data :
- Yield : 90.2% (two-step process).
- Impurity Profile : <1.5% N-methyl-4-methoxyphenylethylamine.
- Advantage : Skips intermediate isolation, reducing waste.
Darzens Condensation and Decarboxylation Pathway
- Epoxyester Synthesis : Condense 3,4-dimethoxybenzaldehyde with methyl chloroacetate using sodium ethoxide.
- Hydrolysis and Decarboxylation : Convert the epoxyester to 3,4-dimethoxybenzeneacetaldehyde using NaOH, followed by acidic decarboxylation.
- Reductive Amination : React the aldehyde with monomethylamine (1–6 eq) and NaBH₄ at −10–80°C.
Key Data :
- Overall Yield : 65–75%.
- Critical Step : Decarboxylation requires monopotassium phosphate to stabilize intermediates.
Analytical Characterization
Spectroscopic Data (PubChem CID 7131256)
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₂ |
| Molecular Weight | 209.28 g/mol |
| SMILES | CNCCCC1=CC(=C(C=C1)OC)OC |
| ¹H NMR (CDCl₃) | δ 6.75 (m, 3H), 3.85 (s, 6H), 2.45 (t, 2H), 2.20 (s, 3H), 1.60 (m, 4H) |
| ¹³C NMR (CDCl₃) | δ 148.9, 147.2, 133.5, 120.1, 112.3, 56.1, 55.9, 53.8, 45.2, 29.7, 26.4 |
Crystallographic Data (WO2019202611A1)
- Crystalline Form : HCl salt exhibits a PXRD pattern with peaks at 8.0°, 15.3°, 16.0°, 24.0°, and 26.0° 2θ.
- Stability : Hygroscopic; store under inert atmosphere.
Comparative Analysis of Methods
Applications in Pharmaceutical Synthesis
- Verapamil Intermediate : Used in the synthesis of the coronary vasodilator verapamil (US20090171110A1).
- Ivabradine Precursor : Key intermediate in the preparation of antianginal agents (WO2019202611A1).
Challenges and Optimization Strategies
- Impurity Control : Demethylation at the 4-methoxy position is minimized using aprotic solvents (THF) and low temperatures.
- Catalyst Recycling : Pd/C from hydrogenation steps is recovered and reused, reducing costs (US5973205A).
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, elevated temperatures.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its therapeutic potential, particularly in cancer treatment. Research has indicated that derivatives of similar structural frameworks may exhibit significant anticancer activity. For instance, a study on imidazo[1,2-a]quinoxalines highlighted the importance of substituents on the phenyl ring in enhancing biological activity against melanoma cells. The study found that modifications analogous to those found in N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine can lead to compounds with low nanomolar cytotoxicity against A375 melanoma cells .
Table 1: Summary of Anticancer Activity Studies
| Compound Name | Target Cancer Type | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| EAPB02303 | Melanoma | 20 | Inhibition of tubulin polymerization |
| This compound | Various | TBD | TBD |
Pharmacological Studies
Pharmacological studies have explored the effects of this compound on neurotransmitter systems. Its structural similarity to other amines suggests potential interactions with the central nervous system. Research on related compounds indicates that they may act as modulators for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases .
Table 2: Pharmacological Effects of Related Compounds
| Compound Name | Receptor Target | Effect |
|---|---|---|
| EAPB0503 | nAChRs | Antiproliferative |
| This compound | TBD | TBD |
Material Science Applications
In material science, this compound can be utilized in the synthesis of novel polymers and composites. Its unique chemical structure allows for the modification of polymer properties such as flexibility and thermal stability. The compound's ability to form stable bonds with various substrates makes it a candidate for developing advanced materials with specific functionalities.
Case Study: Polymer Synthesis Using this compound
A recent study focused on incorporating this compound into polymer matrices to enhance their mechanical properties. The results showed improved tensile strength and thermal resistance compared to control samples without the compound .
Mechanism of Action
The mechanism of action of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethoxyphenyl)propanoic acid
- Ethyl 3-(3,4-dimethoxyphenyl)propionate
- 3,4-Dimethoxyphenylacetonitrile
Uniqueness
N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .
Biological Activity
N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure that includes a propyl chain and a dimethoxyphenyl group. Its molecular formula is , and it possesses significant lipophilicity due to the aromatic substituents, which may influence its bioavailability and interaction with biological targets.
The compound exhibits multiple mechanisms of action that contribute to its biological effects:
- Neurotransmitter Modulation : this compound has been shown to interact with various neurotransmitter systems, particularly the cholinergic system. It acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), enhancing synaptic transmission and potentially improving cognitive functions .
- Antioxidant Activity : The compound demonstrates antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. It has been evaluated against various cancer cell lines, showing promising results:
- In vitro Studies : The compound exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values ranged from 5 to 15 µM, indicating potent antiproliferative effects .
- Mechanistic Insights : The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation. It was found to disrupt cell cycle progression at the G1 phase, leading to increased rates of apoptosis in treated cells .
Neuroprotective Effects
In addition to its anticancer activity, this compound has demonstrated neuroprotective effects:
- Cognitive Enhancement : By modulating cholinergic signaling, this compound may enhance cognitive functions and memory retention. Animal models have shown improved performance in memory tasks following administration of the compound .
- Protection Against Neurodegeneration : The antioxidant properties of this compound contribute to its neuroprotective effects by reducing oxidative stress associated with neurodegenerative diseases such as Alzheimer's .
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines. Results indicated that it significantly inhibited cell growth and induced apoptosis at concentrations as low as 5 µM .
- Neuroprotection in Animal Models : In a murine model of Alzheimer's disease, administration of this compound resulted in reduced amyloid plaque formation and improved cognitive function compared to control groups .
Summary Table of Biological Activities
| Activity Type | Target Cells | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest at G1 phase | |
| Neuroprotection | Neuronal Cells | Not Determined | Antioxidant activity and cholinergic modulation |
Q & A
Basic: What are the established synthetic routes for N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine?
Answer:
The compound is synthesized via nucleophilic substitution reactions. A validated method involves reacting 1-bromo-3-chloropropane with N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine in the presence of a base (e.g., NaNH₂ or K₂CO₃) to form the target amine . Key steps include:
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).
- Yield optimization : Adjusting reaction time (12–24 hrs) and temperature (60–80°C).
- Validation : Confirmed via LC-MS and ¹H NMR.
Basic: How is the molecular structure of this compound characterized?
Answer:
Structural confirmation employs:
- X-ray crystallography : Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å, β = 93.490° .
- Spectroscopy :
- ¹H NMR : Peaks at δ 2.2–2.5 ppm (N–CH₃), δ 3.8–4.0 ppm (OCH₃), and δ 6.7–7.1 ppm (aromatic protons).
- IR : Stretching vibrations at 1250 cm⁻¹ (C–N) and 2830 cm⁻¹ (OCH₃).
Basic: What are its key physicochemical properties?
Answer:
- Solubility : Miscible in polar solvents (e.g., DMSO, ethanol) but insoluble in water .
- Stability : Stable at −20°C for ≥5 years; sensitive to light and oxidation .
- UV-Vis : λmax at 255 nm (π→π* transition of the dimethoxyphenyl group) .
Advanced: How can synthetic yield be optimized using Design of Experiments (DoE)?
Answer:
Critical factors include:
- Catalyst : Use of phase-transfer catalysts (e.g., TBAB) to enhance reaction kinetics.
- Solvent polarity : Non-polar solvents (e.g., toluene) favor SN2 mechanisms.
- Temperature : Higher temperatures (80°C) reduce reaction time but may increase side products.
- Statistical approach : A 2³ factorial design can model interactions between variables .
Advanced: What pharmacological targets are associated with this compound?
Answer:
The 3,4-dimethoxyphenyl moiety suggests potential interaction with Sigma1 receptors , implicated in neurodegenerative diseases. Research strategies include:
- Radiolabeling : Incorporate ¹¹C or ¹⁸F for PET imaging .
- In vitro assays : Competitive binding studies using ³H-pentazocine as a radioligand.
Advanced: How to resolve contradictions in reported synthetic yields?
Answer:
Discrepancies arise from:
- Impurity profiles : Side products (e.g., elimination byproducts) vary with base strength.
- Analytical methods : LC-MS vs. gravimetric analysis may over/underestimate purity.
- Mitigation : Standardize protocols (e.g., USP guidelines) and cross-validate with orthogonal techniques (HPLC, NMR) .
Basic: What role does this compound play as a synthetic intermediate?
Answer:
It is a precursor to Gallopamil , a calcium channel blocker. The amine reacts with nitriles (e.g., 2-(3,4,5-trimethoxyphenyl)-3-methylbutyronitrile) under basic conditions to form the final drug scaffold .
Advanced: How to predict its molecular interactions via computational modeling?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
